

Application Notes and Protocols: UiO-66-COOH as a Catalyst in Organic Reactions

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Compound of Interest

Compound Name: *UiO-66-cooh*

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Introduction

UiO-66-COOH, a zirconium-based metal-organic framework (MOF), has emerged as a highly promising heterogeneous catalyst for a variety of organic transformations. Its robust crystalline structure, high surface area, and the presence of both Lewis acidic zirconium sites and Brønsted acidic carboxylic acid functionalities within the framework make it an attractive candidate for catalyzing reactions with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of **UiO-66-COOH** and its use in key organic reactions, including esterification, Knoevenagel condensation, and nitro-Mannich reactions.

Catalyst Synthesis and Characterization

A reliable synthesis of **UiO-66-COOH** is crucial for its catalytic applications. The following protocol is a widely adopted method for its preparation.

Experimental Protocol: Synthesis of **UiO-66(COOH)₂**

Materials:

- Zirconium(IV) chloride ($ZrCl_4$)
- 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)

- N,N-Dimethylformamide (DMF)
- Methanol

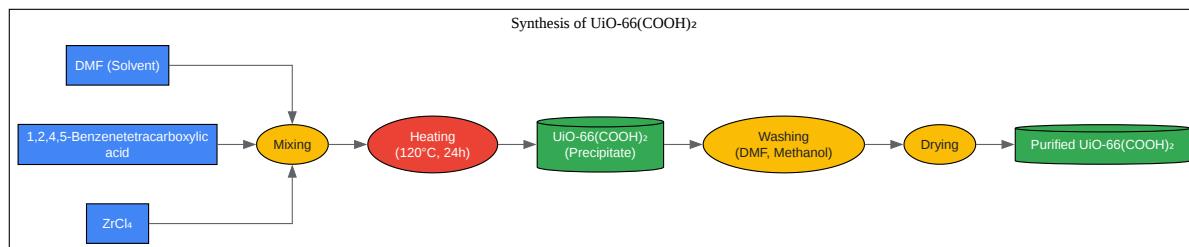
Procedure:

- In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and 1,2,4,5-benzenetetracarboxylic acid in N,N-dimethylformamide (DMF).
- Seal the autoclave and heat it in an oven at 120°C for 24 hours.
- After cooling to room temperature, the resulting white precipitate is collected by centrifugation.
- The solid is washed with fresh DMF and methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
- The final product, $\text{UiO-66}(\text{COOH})_2$, is dried under vacuum.

Characterization:

The synthesized $\text{UiO-66}(\text{COOH})_2$ should be characterized to confirm its crystallinity, morphology, and textural properties. Recommended techniques include:

- Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
- Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.[\[1\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present.[\[1\]](#)
- Thermogravimetric Analysis (TGA): To assess thermal stability.[\[1\]](#)
- N_2 Adsorption-Desorption Analysis (BET): To determine the surface area and pore volume.

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Synthesis workflow for $\text{UiO-66}(\text{COOH})_2$.

Catalytic Applications in Organic Reactions Esterification Reactions

UiO-66-COOH and its derivatives have demonstrated excellent catalytic activity in esterification reactions, which are fundamental in the synthesis of pharmaceuticals, fragrances, and biofuels. The presence of both Brønsted and Lewis acid sites in $\text{UiO-66}(\text{COOH})_2$ enhances its catalytic performance.[2]

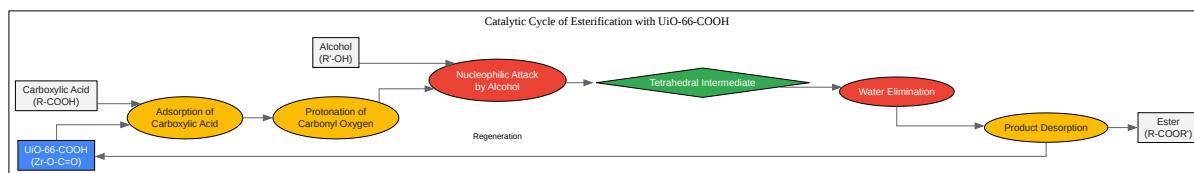
Catalyst	Catalyst Loading (wt%)	Reaction Time (h)	Conversion (%)	Reference
$\text{UiO-66}(\text{COOH})_2$	5	8	~65	[3]
$\text{UiO-66}(\text{COOH})_2$	5	24	90	[2][3]
UiO-66	5	24	83	[3]
$\text{UiO-66}(\text{NH}_2)$	5	24	74	[3]

Materials:

- UiO-66(COOH)₂ catalyst
- Butyric acid
- Butanol
- Solvent (e.g., toluene)

Procedure:

- Activate the UiO-66(COOH)₂ catalyst by heating under vacuum to remove any adsorbed water or solvent.
- In a round-bottom flask equipped with a reflux condenser, add butyric acid, butanol, and the activated UiO-66(COOH)₂ catalyst.
- Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring.[3]
- Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the catalyst from the reaction mixture by centrifugation or filtration.
- The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
- The product, butyl butyrate, can be purified by distillation or column chromatography.



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Esterification catalytic cycle.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. While many studies have focused on the amino-functionalized UiO-66-NH₂, the acidic nature of **UiO-66-COOH** also makes it a potential catalyst for this transformation, particularly in tandem reactions.

Note: Most detailed quantitative data is available for UiO-66-NH₂ and its derivatives.

Catalyst	Substrates	Product Yield (%)	Reference
UiO-66-NH ₂	Benzaldehyde, Malononitrile	>90	[4]
UiO-66@Schiff-Base- Cu(II)	Aromatic aldehydes, Malononitrile, 4- hydroxycoumarin	High	[5]

This protocol utilizes a bifunctional catalyst, Ru/UiO-66, where the UiO-66 support can be analogous to **UiO-66-COOH** in providing acidic sites.[6]

Materials:

- Ru/UiO-66 catalyst
- Alcohol (e.g., benzyl alcohol)
- Malononitrile
- Toluene (solvent)
- Oxygen (oxidant)

Procedure:

- In a round-bottom flask, add the alcohol, Ru/UiO-66 catalyst, and toluene.
- Purge the flask with oxygen and stir the mixture at 100°C under an oxygen atmosphere to facilitate the aerobic oxidation of the alcohol to the corresponding aldehyde.
- Monitor the oxidation reaction by GC.
- After the complete conversion of the alcohol, cool the reaction mixture.
- Add malononitrile to the mixture and continue stirring at room temperature to proceed with the Knoevenagel condensation.
- Monitor the condensation reaction by GC or TLC.
- Upon completion, separate the catalyst by filtration.
- The product can be isolated and purified by standard techniques.[\[6\]](#)

Nitro-Mannich Reaction

UiO-66-COOH, particularly in a flower-like morphology, has been shown to be an efficient Brønsted acid catalyst for nitro-Mannich reactions, leading to the synthesis of β -nitro amines, which are valuable synthetic intermediates.[\[7\]](#)

Substrate (Acyl Imine)	Product Yield (%)	Catalyst Loading (mol%)	Reference
Variety of acyl imines	72-99	0.5	[7]

Materials:

- Flower-like UiO-66-(COOH)₂ catalyst
- Acyl imine substrate
- Nitromethane
- Solvent (e.g., dichloromethane)

Procedure:

- To a solution of the acyl imine substrate in the chosen solvent, add nitromethane.
- Add the flower-like UiO-66-(COOH)₂ catalyst (0.5 mol%).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC.
- After completion, the catalyst can be recovered by filtration.
- The product can be purified by column chromatography.

Catalyst Recyclability and Stability

A key advantage of using **UiO-66-COOH** as a heterogeneous catalyst is its potential for recyclability. Studies have shown that UiO-66 based catalysts can be recovered and reused for multiple cycles without a significant loss in catalytic activity.[\[5\]](#)[\[7\]](#) However, the stability of the MOF structure under different reaction conditions, especially in the presence of strong bases or in aqueous media at certain pH values, should be carefully evaluated.[\[8\]](#)[\[9\]](#) Techniques such as PXRD and ICP-OES can be employed to assess the structural integrity and potential metal leaching after catalysis.

Conclusion

UiO-66-COOH is a versatile and efficient heterogeneous catalyst for a range of important organic reactions. Its tunable acidity, high stability, and recyclability make it a valuable tool for researchers in academia and industry. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of **UiO-66-COOH** in various synthetic endeavors. Further exploration of its catalytic potential in other transformations is a promising area of ongoing research.

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